1,3-dioxo-2-[4-(phenylamino)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Overview
Description
2-(4-Anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid typically involves the reaction of aniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:
Aniline and Phthalic Anhydride Reaction: Aniline reacts with phthalic anhydride in the presence of sulfuric acid.
Cyclization: The intermediate product undergoes cyclization to form the quinazolinone structure.
Purification: The final product is purified using recrystallization techniques.
Industrial Production Methods
Industrial production of 2-(4-anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aniline group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
Scientific Research Applications
2-(4-Anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with similar structural features.
Quinazolinone: A closely related compound with a similar core structure.
Phthalic Anhydride Derivatives: Compounds derived from phthalic anhydride with varying substituents.
Uniqueness
2-(4-Anilinophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is unique due to its specific substitution pattern and the presence of both aniline and isoindolinecarboxylic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H14N2O4 |
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Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-(4-anilinophenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C21H14N2O4/c24-19-17-11-6-13(21(26)27)12-18(17)20(25)23(19)16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12,22H,(H,26,27) |
InChI Key |
JDMVKIDVDBNUND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
solubility |
51.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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